4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide 4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14800007
InChI: InChI=1S/C16H13N3O2S/c1-21-13-9-7-11(8-10-13)14-15(22-19-18-14)16(20)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20)
SMILES:
Molecular Formula: C16H13N3O2S
Molecular Weight: 311.4 g/mol

4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide

CAS No.:

Cat. No.: VC14800007

Molecular Formula: C16H13N3O2S

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide -

Specification

Molecular Formula C16H13N3O2S
Molecular Weight 311.4 g/mol
IUPAC Name 4-(4-methoxyphenyl)-N-phenylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C16H13N3O2S/c1-21-13-9-7-11(8-10-13)14-15(22-19-18-14)16(20)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20)
Standard InChI Key FVOUEHYXJSULKT-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,2,3-thiadiazole ring substituted at positions 4 and 5. The 4-position bears a 4-methoxyphenyl group (–C₆H₄–OCH₃), while the 5-position features a carboxamide group (–CONH–C₆H₅). The methoxy group enhances lipophilicity, potentially improving membrane permeability, while the carboxamide moiety facilitates hydrogen bonding with biological targets .

Table 1: Physicochemical Properties of 4-(4-Methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide

PropertyValue
Molecular FormulaC₁₆H₁₃N₃O₂S
Molecular Weight311.36 g/mol
LogP (Predicted)3.2 ± 0.6
Hydrogen Bond Donors1 (NH of carboxamide)
Hydrogen Bond Acceptors4 (S, O, N, OCH₃)
Rotatable Bonds4

Data derived from structural analogs .

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves cyclocondensation and coupling reactions:

  • Thiadiazole Ring Formation: Reaction of thiosemicarbazide with α-ketoesters or α-haloketones under acidic conditions to form the 1,2,3-thiadiazole core .

  • Substituent Introduction:

    • 4-Methoxyphenyl Group: Introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .

    • Carboxamide Installation: Achieved through coupling of thiadiazole-5-carboxylic acid with aniline using EDCI/HOBt or similar reagents.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Thiadiazole formationH₂SO₄, 80°C, 6 h65–70
Methoxyphenyl couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C55–60
Carboxamide formationEDCI, HOBt, DIPEA, RT, 12 h75–80

Adapted from methods for analogous compounds .

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. LC-MS and elemental analysis confirm molecular integrity .

Biological Activity and Mechanism

Table 3: Cytotoxicity of Thiadiazole Analogs

CompoundCell Line (IC₅₀, μM)Target
VC19992761 (analog)HEPG2: 8.2 ± 0.4GSK3β
51am (thiadiazole) MKN-45: 0.029 ± 0.002c-Met
5-amino-thiadiazole PTZ model: 66.7% protectionGABA receptors

Antimicrobial and Anticonvulsant Effects

  • Antibacterial Activity: Thiadiazoles with carboxamide groups show MIC values of 4–16 μg/mL against S. aureus and E. coli .

  • Antiepileptic Action: Modulation of voltage-gated ion channels and GABAergic systems by thiadiazole derivatives reduces seizure duration in rodent models .

Applications in Drug Development

Structure-Activity Relationship (SAR) Insights

  • Methoxy Position: Para-substitution on the phenyl ring enhances metabolic stability compared to ortho/meta analogs.

  • Carboxamide Flexibility: Replacement with ester or ketone groups reduces potency, underscoring the importance of hydrogen-bonding capacity .

Pharmacokinetic Profiling

In murine studies, a related compound (51am) exhibited:

  • Oral Bioavailability: 58%

  • Half-life (t₁/₂): 6.2 h

  • Plasma Protein Binding: 92% .

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